molecular formula C23H19BrN2O3 B11272300 5-(3-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11272300
M. Wt: 451.3 g/mol
InChI Key: MYAVCKGVJXOZTJ-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromophenyl, hydroxy, methoxyphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Hydroxylation: Addition of a hydroxyl group to the compound.

    Methoxylation: Introduction of a methoxy group.

    Pyridinylation: Attachment of the pyridinyl group.

These reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Coupling Reactions: Formation of carbon-carbon bonds between two molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding interactions and molecular dynamics provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H19BrN2O3/c1-29-19-7-5-16(6-8-19)20-21(17-3-2-4-18(24)13-17)26(23(28)22(20)27)14-15-9-11-25-12-10-15/h2-13,21,27H,14H2,1H3

InChI Key

MYAVCKGVJXOZTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CC=NC=C4)O

Origin of Product

United States

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